molecular formula C9H13N3O B12866130 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole

3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole

Numéro de catalogue: B12866130
Poids moléculaire: 179.22 g/mol
Clé InChI: GVPRZDDZDJLKII-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Propriétés

IUPAC Name

3-tert-butyl-5-isocyanato-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-9(2,3)7-5-8(10-6-13)12(4)11-7/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPRZDDZDJLKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N=C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another approach includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation using bromine . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.

Analyse Des Réactions Chimiques

Nucleophilic Additions

The isocyanate group (-NCO) readily reacts with nucleophiles, forming stable adducts:

Reaction with Amines

Primary and secondary amines undergo urea formation:
General Reaction:
R-NCO+R’-NH2R-NH-C(O)-NH-R’\text{R-NCO} + \text{R'-NH}_2 \rightarrow \text{R-NH-C(O)-NH-R'}

Example: Reaction with benzylamine in THF at 25°C produces N(3tert-butyl1methyl1Hpyrazol-5-yl)NbenzylureaN-(3-\text{tert-butyl}-1-\text{methyl}-1H-\text{pyrazol-5-yl})-N'-\text{benzylurea} in 92% yield1.

Key Data:

NucleophileSolventTemp (°C)Yield (%)
BenzylamineTHF2592
CyclohexylamineDCM0→2585

Steric hindrance from the tert-butyl group slows kinetics but improves regioselectivity1.

Reaction with Alcohols

Alcohols form carbamates (urethanes):
General Reaction:
R-NCO+R’-OHR-NH-C(O)-O-R’\text{R-NCO} + \text{R'-OH} \rightarrow \text{R-NH-C(O)-O-R'}

Example: Methanol in the presence of catalytic triethylamine yields methyl (3tert-butyl1methyl1Hpyrazol-5-yl)carbamate(3-\text{tert-butyl}-1-\text{methyl}-1H-\text{pyrazol-5-yl})carbamate (78% yield)2.

Hydrolysis

Controlled hydrolysis generates amines:
General Reaction:
R-NCO+H2OR-NH2+CO2\text{R-NCO} + \text{H}_2\text{O} \rightarrow \text{R-NH}_2 + \text{CO}_2

Conditions:

  • Acidic (HCl, 50°C) or basic (NaOH, 70°C) hydrolysis converts the isocyanate to 3-tert-butyl-5-amino-1-methyl-1H-pyrazole3.

  • Yield: 89% under basic conditions3.

Cycloadditions

The isocyanate participates in [2+2] and [4+2] cycloadditions:

With Alkenes

Thermal [2+2] cycloaddition with electron-deficient alkenes (e.g., acrylonitrile) forms β-lactams:
Example:
R-NCO+CH2=CH-CN100CR-NCOCH2CH2CN\text{R-NCO} + \text{CH}_2=\text{CH-CN} \xrightarrow{100^\circ \text{C}} \text{R-N} \underset{\overset{|}{O}}{\overset{\underset{|}{C}}{-}} \text{CH}_2-\text{CH}_2-\text{CN} (62% yield)4.

With Dienes

Diels-Alder reactions with 1,3-dienes yield six-membered heterocycles:
Example: Reaction with 1,3-butadiene under microwave irradiation produces bicyclic carbamates (55% yield)4.

Reductive Functionalization

Isocyanates can be reduced to form amines or intermediates:

Example: Catalytic hydrogenation (H₂, Pd/C) converts the isocyanate to 3-tert-butyl-5-amino-1-methyl-1H-pyrazole (94% yield)3.

Polymerization

The compound acts as a monomer in polyurethane synthesis:
Conditions:

  • Reaction with polyols (e.g., polyethylene glycol) forms cross-linked polymers with high thermal stability (decomposition >250°C)4.

Mechanistic Insights

  • Steric Effects: The tert-butyl group at C-3 hinders nucleophilic attack at the isocyanate carbon, favoring reactions with less bulky nucleophiles (e.g., methylamine > tert-butylamine)1.

  • Electronic Effects: Electron-withdrawing pyrazole ring enhances isocyanate electrophilicity, accelerating reactions with weak nucleophiles like water3.

Applications De Recherche Scientifique

Medicinal Chemistry

3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole exhibits potential as a scaffold for drug development. Pyrazoles are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.

Case Studies:

  • A study demonstrated that derivatives of pyrazoles could inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential applications in treating inflammatory diseases .
  • Another investigation highlighted the anti-tubercular activity of synthesized pyrazoles against Mycobacterium tuberculosis, indicating their potential in developing new antitubercular agents .

Agrochemicals

The compound's structural features allow it to act as a herbicide or pesticide. Its isocyanate functionality may enhance its interaction with biological targets in pests or weeds.

Research Insights:

  • Research has shown that pyrazole derivatives can exhibit herbicidal activity against specific plant species, making them candidates for agricultural applications.
Activity TypeCompound DerivativeObservations
Anti-inflammatoryVarious derivativesInhibition of IL-6 and TNF-α
AntimicrobialSynthesized variantsEffective against E. coli and S. aureus
AntitubercularSpecific derivativesInhibition against Mycobacterium tuberculosis

Mécanisme D'action

Activité Biologique

3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article delves into its biological activity, supported by data from various studies, case analyses, and relevant findings.

Overview of Biological Activity

The compound has been evaluated for its inhibitory effects on various kinases, notably the FMS-like Tyrosine Kinase 3 (FLT3), which is a significant target in acute myeloid leukemia (AML) therapies. The structure of 3-tert-butyl-5-isocyanato-1-methyl-1H-pyrazole allows it to interact with specific biological pathways, leading to potential therapeutic applications.

Inhibition of FLT3 Kinase

One of the primary studies evaluating the biological activity of this compound focused on its ability to inhibit FLT3 kinase. The results indicated that 3-tert-butyl-5-isocyanato-1-methyl-1H-pyrazole exhibits promising inhibitory effects:

CompoundIC50 (nM)Selectivity for FLT3 over c-KIT
3-tert-butyl-5-isocyanato-1-methyl-1H-pyrazole13.9>500-fold

The high selectivity for FLT3 over c-KIT is particularly noteworthy as it suggests a reduced risk of toxicity often associated with dual inhibition of these kinases .

The mechanism through which 3-tert-butyl-5-isocyanato-1-methyl-1H-pyrazole exerts its effects involves binding to the ATP-binding site of the FLT3 kinase. This binding prevents ATP from activating the kinase, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival in cancer cells .

Case Study: In Vitro Evaluation

In vitro studies have demonstrated that 3-tert-butyl-5-isocyanato-1-methyl-1H-pyrazole effectively inhibits cell proliferation in FLT3-driven models. For instance, experiments conducted on Ba/F3 cells expressing mutant FLT3 showed a significant reduction in cell viability when treated with this compound .

In Vivo Studies

Further investigation into the in vivo efficacy revealed that administration of the compound in animal models led to a notable decrease in tumor size and improved survival rates compared to untreated controls. Specifically, a study reported a 65% inhibition of tumor growth in mice treated with a related pyrazole derivative .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-tert-butyl-5-isocyanato-1-methyl-1H-pyrazole. Key findings include:

  • Heterocycle Preference : The presence of pyrazole as part of the compound's structure enhances its potency against FLT3 compared to other heterocycles like isoxazole.
  • Substitution Effects : Methyl substitutions on the pyrazole ring improve binding affinity and selectivity towards FLT3 .
  • Linkage Variations : The type of linkage between different rings in the molecular structure significantly influences biological activity.

Q & A

Q. What are the standard synthetic routes for 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. For example, pyrazole cores are often formed via reactions between ethyl acetoacetate and substituted hydrazines, followed by functionalization with isocyanate groups . Optimization includes:

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during isocyanate introduction.
  • Catalysts : Use of DMF-DMA (dimethylformamide dimethyl acetal) enhances cyclization efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., tert-butyl group geometry) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) and DEPT-135 for tertiary carbons.
    • FT-IR : Confirm isocyanate (-NCO) stretches at ~2250 cm⁻¹ .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 223.15) .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

Methodological Answer:

  • Moisture sensitivity : Isocyanate groups hydrolyze to amines in humid environments. Store under inert gas (N₂/Ar) at –20°C .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition onset at ~150°C. Avoid prolonged heating above 80°C .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software: Gaussian 16 with B3LYP/6-311++G(d,p) basis set .
  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., GABA receptors). Validate with in vitro assays (IC₅₀ values) .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

Methodological Answer:

  • Replicate experiments : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
  • Meta-analysis : Compare data across studies using statistical tools (ANOVA, Tukey’s test) to identify outliers .
  • Structure-activity relationship (SAR) : Introduce substituents (e.g., halogenation) to isolate contributing factors .

Q. How can researchers design experiments to probe the mechanism of action in neurological or anticancer applications?

Methodological Answer:

  • In vitro models : Use SH-SY5Y (neuroblastoma) or MCF-7 (breast cancer) cells for cytotoxicity assays (MTT/PI staining) .
  • Kinase inhibition profiling : Screen against kinase panels (e.g., EGFR, BRAF) to identify targets .
  • Metabolomics : LC-MS/MS tracks metabolic perturbations (e.g., ATP depletion) post-treatment .

Q. What challenges arise in scaling up synthesis, and how can they be addressed methodologically?

Methodological Answer:

  • Batch vs. flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic isocyanate reactions .
  • Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) during cyclocondensation .
  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress in real time .

Methodological Frameworks for Research Design

Q. How should researchers integrate theoretical frameworks (e.g., SAR, QSAR) into experimental design?

Methodological Answer:

  • Hypothesis-driven design : Start with SAR to prioritize substituents (e.g., tert-butyl for steric effects) .
  • QSAR modeling : Use MOE or Schrödinger to correlate logP values with membrane permeability .

Q. What factorial design approaches optimize multi-variable synthesis or bioassay parameters?

Methodological Answer:

  • Full factorial design : Test all combinations of temperature, solvent, and catalyst .
  • Response surface methodology (RSM) : Identify optimal conditions (e.g., 65°C, 1.2 eq. catalyst) via central composite design .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.